![molecular formula C6H8ClN3 B1641126 Picolinimidamide hydrochloride CAS No. 51285-26-8](/img/structure/B1641126.png)
Picolinimidamide hydrochloride
Overview
Description
Picolinimidamide hydrochloride, also known as Pyridine-2-carboxamidine Hydrochloride or 2-Amidinopyridine Hydrochloride, is a chemical compound with the molecular formula C6H7N3·HCl and a molecular weight of 157.60 . It appears as a white to light yellow powder or crystal . This compound is used as a ligand for nickel catalysis, enabling nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .
Synthesis Analysis
The synthesis of Picolinimidamide hydrochloride involves a mixture of 3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one and picolinimidamide hydrochloride in ethanol, which is then heated to reflux .
Molecular Structure Analysis
The molecular structure of Picolinimidamide hydrochloride is confirmed by NMR . The compound has an empirical formula (Hill Notation) of C6H7N3·HCl .
Chemical Reactions Analysis
Picolinimidamide hydrochloride is used as a ligand for nickel catalysis, enabling nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .
Physical And Chemical Properties Analysis
Picolinimidamide hydrochloride is a solid at 20°C . It has a melting point range of 150.0 to 154.0°C . The compound is hygroscopic, meaning it absorbs moisture from the air .
Scientific Research Applications
Chemical Synthesis
Picolinimidamide Hydrochloride is often used in chemical synthesis . It is synthesized from the literature method . This compound is available commercially and is often used as a starting material in various chemical reactions .
Ligand for Reductive Cross Electrophile Coupling
This compound serves as a ligand for reductive cross electrophile coupling . This process is capable of C (sp2)-C (sp3) bond formation . This application is particularly useful in the field of organic synthesis.
Cross-Coupling Reactions
Picolinimidamide Hydrochloride is used in cross-coupling reactions . It is a part of the toolbox for C (sp2)-C (sp3) cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic molecules.
Nickel-Catalyzed Cross-Coupling
This compound has been demonstrated to enable nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides . This application is significant in the field of catalysis and synthetic chemistry.
Synthesis of Derivatives
Picolinimidamide Hydrochloride is used in the synthesis of its derivatives . For instance, it is used in the synthesis of parent chalcone (1) and other derivatives 2-4 using pyridyl substituted starting material under analogous procedures .
Photophysical Behaviors and OLED Performances
In a study, isomeric spiro-[acridine-9,9’-fluorene]-2,4-dipyridylpyrimidine based TADF emitters were prepared using Picolinimidamide Hydrochloride . The study provided insights into photophysical behaviors and OLED performances .
Safety And Hazards
Picolinimidamide hydrochloride is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
pyridine-2-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCEDDZKAYPLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496598 | |
Record name | Pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Picolinimidamide hydrochloride | |
CAS RN |
51285-26-8 | |
Record name | Pyridine-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridine-2-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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